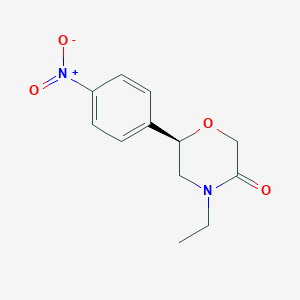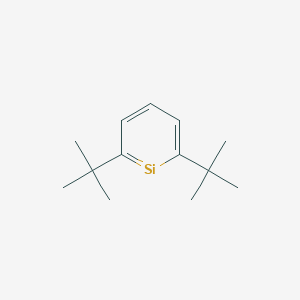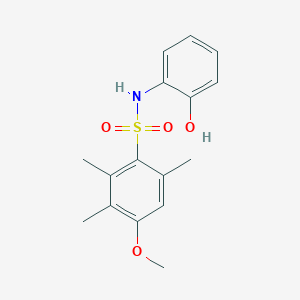![molecular formula C25H35NO2 B12614243 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL CAS No. 920338-10-9](/img/structure/B12614243.png)
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL is a complex organic compound that features a pyridine ring, a phenoxy group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a reaction between pyridine and an appropriate alkylating agent.
Coupling Reaction: The pyridine derivative is then coupled with a phenol derivative using a suitable coupling reagent such as a palladium catalyst.
Alkylation: The final step involves the alkylation of the coupled product with a long-chain alkyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 12-(Pyridin-4-yl)dodecane-1-thiol
- 1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene
Uniqueness
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL is unique due to its combination of a pyridine ring, a phenoxy group, and a long aliphatic chain
Properties
CAS No. |
920338-10-9 |
|---|---|
Molecular Formula |
C25H35NO2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
12-[4-(2-pyridin-2-ylethenyl)phenoxy]dodecan-1-ol |
InChI |
InChI=1S/C25H35NO2/c27-21-11-7-5-3-1-2-4-6-8-12-22-28-25-18-15-23(16-19-25)14-17-24-13-9-10-20-26-24/h9-10,13-20,27H,1-8,11-12,21-22H2 |
InChI Key |
BTPYHCDXUIJQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)

![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)

![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

